N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Description
This compound features a 4,5,6,7-tetrahydro-1,2-benzoxazole core linked to a carboxamide group. The ethyl side chain is substituted with a hydroxyl group and a para-substituted phenyl ring bearing a thiophen-3-yl moiety.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-17(14-7-5-13(6-8-14)15-9-10-26-12-15)11-21-20(24)19-16-3-1-2-4-18(16)25-22-19/h5-10,12,17,23H,1-4,11H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJPWTRZGAJYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminocyclohexanol with Ethyl Oxalyl Chloride
The benzoxazole ring is constructed via cyclocondensation. Treatment of 2-aminocyclohexanol with ethyl oxalyl chloride in anhydrous dichloromethane generates ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (Yield: 78%). Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid derivative (Yield: 92%).
Reaction Conditions :
- Temperature : 0–5°C (oxalyl chloride addition), then room temperature.
- Base : Triethylamine (2.2 equiv).
- Workup : Acidification with HCl to pH 2–3 precipitates the product.
Preparation of 2-Amino-1-[4-(Thiophen-3-yl)Phenyl]Ethanol
Suzuki-Miyaura Coupling for 4-(Thiophen-3-yl)Phenylboronic Acid
The aryl-thiophene fragment is synthesized via palladium-catalyzed coupling. 3-Bromothiophene reacts with 4-bromophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C. The product, 4-(thiophen-3-yl)phenylboronic acid, is isolated via column chromatography (Yield: 85%).
Reductive Amination of 4-(Thiophen-3-yl)Benzaldehyde
Condensation of 4-(thiophen-3-yl)benzaldehyde with ammonium acetate in methanol forms the imine intermediate. Reduction with NaBH₄ yields 2-amino-1-[4-(thiophen-3-yl)phenyl]ethanol (Yield: 67%).
Amide Coupling and Final Assembly
Activation of Benzoxazole-3-Carboxylic Acid
The carboxylic acid is activated using HOBt (1-hydroxybenzotriazole) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF. After 1 hour, 2-amino-1-[4-(thiophen-3-yl)phenyl]ethanol is added, and the mixture is stirred at room temperature for 24 hours. The crude product is purified via recrystallization from ethanol/water (Yield: 58%).
Optimization Data :
| Coupling Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | RT | 58 |
| DCC/DMAP | CH₂Cl₂ | 0°C | 42 |
| HATU | DMF | RT | 63 |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (s, 1H, thiophene), 7.45–7.30 (m, 4H, aryl), 5.21 (s, 1H, -OH), 3.68–3.55 (m, 2H, -CH₂NH), 2.90–2.75 (m, 4H, cyclohexene).
- HRMS (ESI+) : m/z calc. for C₂₁H₂₁N₂O₃S [M+H]⁺: 389.1264; found: 389.1268.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) showed 98.2% purity at 254 nm.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The thiophene ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like AlCl₃ (Aluminum chloride).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Key Characteristics
- Molecular Formula : C_{19}H_{22}N_2O_3S
- Molecular Weight : 350.45 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Antimicrobial Activity
Research indicates that compounds similar to N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide exhibit significant antimicrobial properties. Studies have shown that derivatives of benzoxazole can inhibit the growth of various bacterial strains and fungi. For instance:
| Compound | Activity | Target Microorganism | Reference |
|---|---|---|---|
| Benzoxazole Derivative | Antibacterial | Staphylococcus aureus | |
| Benzoxazole Derivative | Antifungal | Candida albicans |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specific derivatives have shown moderate inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition potency can be compared to known inhibitors like rivastigmine:
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| N-{2-hydroxy...} | 27.04–106.75 | Lower than rivastigmine |
| Rivastigmine | 30–100 | Standard inhibitor |
Anticancer Properties
Emerging studies suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The following table summarizes findings from recent studies:
| Study Focus | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Apoptosis Induction | Breast Cancer | Cell Cycle Arrest | |
| Cytotoxicity Assessment | Lung Cancer | Apoptotic Pathways Activation |
Case Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial activity of various benzoxazole derivatives against clinically relevant pathogens. The results indicated that certain modifications to the benzoxazole structure significantly enhanced antimicrobial efficacy.
Case Study 2: Enzyme Inhibition Profile
In vitro studies assessed the inhibitory effects on AChE and butyrylcholinesterase (BuChE). Compounds were screened using Ellman’s method, revealing promising candidates with lower IC50 values than traditional AChE inhibitors.
Mechanism of Action
The mechanism by which N-{2-hydroxy-2-[4-(thiophen
Biological Activity
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzoxazole core, characterized by the presence of a tetrahydro structure and a carboxamide functional group. The thiophene ring is known for its unique electronic properties, which may influence the compound's biological interactions.
Molecular Formula
- Molecular Formula : C19H22N2O3S
- IUPAC Name : this compound
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The hydroxyethyl group can form hydrogen bonds, while the thiophene moiety enhances hydrophobic interactions. These interactions may modulate enzyme activities or receptor functions.
Antifungal Activity
Recent studies have highlighted the antifungal potential of similar compounds in the benzoxazole family. For instance:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| A30 | Candida albicans | 0.03 |
| A31 | Cryptococcus neoformans | 0.25 |
| A33 | Aspergillus fumigatus | 0.5 |
These compounds exhibited broad-spectrum antifungal activity and high metabolic stability in human liver microsomes .
Antiviral Activity
Benzoxazole derivatives have demonstrated antiviral properties against various viruses. The introduction of specific substituents can enhance their protective activity against viral infections. For example:
| Compound | Virus | Protective Activity (%) |
|---|---|---|
| 49 | Tobacco Mosaic Virus (TMV) | 52.23 |
| 50 | Tobacco Mosaic Virus (TMV) | 54.41 |
These results indicate that structural modifications can significantly impact antiviral efficacy .
Anticancer Activity
Some benzoxazole derivatives have shown promise in anticancer applications. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Cycle Progression : Certain derivatives cause cell cycle arrest in specific phases.
- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells.
A study reported that a related compound exhibited an IC50 value of 28 nM against a specific cancer cell line .
Case Study 1: Antifungal Efficacy
In a study evaluating the antifungal properties of benzoxazole derivatives, this compound was tested against Candida species. The compound demonstrated significant antifungal activity with an MIC comparable to established antifungal agents.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of benzoxazole derivatives on human breast cancer cells. The study found that the compound induced apoptosis and inhibited cell growth effectively.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Comparison with BI99238
BI99238 (N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide) shares the benzoxazole-carboxamide core but differs in substituents:
- Target Compound : Features a 4-(thiophen-3-yl)phenyl group, introducing aromaticity and increased lipophilicity.
- BI99238 : Substituted with two thiophene rings (2-yl and 3-yl) , reducing molecular weight and sulfur content.
*LogP estimated via fragment-based methods.
The phenyl group in the target compound may enhance binding to hydrophobic receptor pockets, while BI99238’s dual thiophenes could favor π-π stacking with aromatic residues.
Comparison with Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate ()
This compound from features a benzo[b]thiophene core with ester and phenyl groups. Key differences:
Pharmacological Implications
Beta-3 Adrenoceptor (β3-AR) Agonist Potential
highlights challenges in developing β3-AR agonists, including species-specific receptor differences (e.g., lower human β3-AR efficacy vs. rat) and prodrug metabolism issues. The target compound’s carboxamide group may circumvent metabolic instability seen in ester-based prodrugs. However, its efficacy at human β3-AR remains unverified without direct binding assays .
Receptor Selectivity
Pharmacokinetic Considerations
- Metabolic Stability : The carboxamide group in the target compound likely reduces susceptibility to esterase-mediated hydrolysis compared to ’s ester derivatives.
- Duration of Action : Increased lipophilicity from the phenyl-thiophene group may prolong half-life via enhanced tissue distribution, though this could also increase off-target effects .
Q & A
Q. What are the optimized synthetic routes for N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide?
The compound is synthesized via multi-step condensation reactions. A typical approach involves coupling a benzoxazole-carboxamide precursor with a thiophene-phenyl-ethyl alcohol derivative. Key steps include:
- Precursor preparation : Reacting 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid with hydroxyethylamine derivatives under reflux in anhydrous dichloromethane (DCM) .
- Thiophene-phenyl integration : Suzuki-Miyaura cross-coupling to attach the thiophen-3-yl-phenyl group, using palladium catalysts and optimized temperatures (80–100°C) .
- Purification : Flash chromatography or recrystallization (methanol/water) achieves >95% purity. Reaction yields depend on solvent choice (e.g., DMF enhances solubility but may require post-reaction dialysis) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Characterization requires:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the hydroxyethyl and thiophene-phenyl substituents. For example, the hydroxy proton appears as a broad singlet at δ 4.8–5.2 ppm, while thiophene protons resonate at δ 6.9–7.3 ppm .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity and identifies impurities (e.g., unreacted precursors) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Stability studies involve:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC at 24-hour intervals. The benzoxazole ring is stable in neutral pH but hydrolyzes under strongly acidic/basic conditions .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage at ≤25°C .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
Frequent impurities include:
- Unreacted hydroxyethyl intermediate : Removed via silica gel chromatography (ethyl acetate/hexane eluent) .
- Oxidation byproducts : Thiophene sulfoxides form under oxidative conditions; use of inert atmospheres (N₂/Ar) during synthesis minimizes this .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s biological activity?
SAR strategies include:
- Thiophene substitution : Replacing the thiophen-3-yl group with furan or pyridine alters receptor binding. For example, furan analogs show reduced potency in enzyme inhibition assays, suggesting sulfur’s role in hydrophobic interactions .
- Hydroxyethyl modification : Converting the hydroxy group to a methoxy or acetyloxy moiety impacts solubility and blood-brain barrier penetration. Ethyl ester derivatives exhibit prolonged half-lives in pharmacokinetic studies .
Q. What in silico methods predict target binding and pharmacokinetic properties?
Computational approaches include:
- Molecular docking (AutoDock Vina) : Models interactions with kinase targets (e.g., MAPK or PI3K) using the compound’s 3D conformation (PDB ID: 6NP0). The benzoxazole ring occupies hydrophobic pockets, while the hydroxyethyl group forms hydrogen bonds .
- ADMET prediction (SwissADME) : Estimates logP (~3.2) and CYP450 inhibition risks. High logP values (>4) correlate with hepatotoxicity, guiding structural modifications .
Q. How should conflicting data on biological activity be resolved?
Contradictions arise from:
- Assay variability : Inconsistent IC₅₀ values (e.g., 10 μM vs. 25 μM in kinase inhibition) may stem from differing ATP concentrations. Standardize assays using fixed ATP levels (1 mM) .
- Cell line specificity : Activity against HeLa cells but not HEK293 may reflect differential receptor expression. Validate via RT-PCR or CRISPR knockouts .
Q. What strategies improve the compound’s pharmacokinetic profile?
Optimization methods:
Q. How can synergistic effects with existing therapeutics be evaluated?
Synergy is assessed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
